molecular formula C6H5BrN2O2S B102921 N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 16443-97-3

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No. B102921
CAS RN: 16443-97-3
M. Wt: 249.09 g/mol
InChI Key: GCMXRINJCZAAQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various thiazole and acetamide derivatives has been a subject of interest due to their potential biological activities. For instance, a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for antitumor activities, with some compounds showing potent activity against cancer cell lines . Similarly, N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized through a multi-step process involving esterification, hydrazide formation, and cyclization, followed by a reaction with N-substituted-2-bromoacetamides . Another study reported the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives, which were evaluated for antioxidant and anti-inflammatory activities .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using various spectroscopic techniques. For example, the structures of the synthesized N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were characterized by 1H NMR, 13C NMR, and elemental analysis . In another study, the crystal structure and density functional theory (DFT) calculations were performed for N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, with NMR data correlated with experimental results . The structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were also elucidated, revealing intermolecular interactions that generate 3-D arrays .

Chemical Reactions Analysis

The chemical reactivity of thiazole and acetamide derivatives is influenced by their functional groups and molecular structure. For instance, the antitumor activity of certain N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides is attributed to their ability to induce apoptosis and cause cell cycle arrest . The hydrogen bonding interactions in N-(benzo[d]thiazol-2-yl)acetamide crystals are significant for their photophysical properties, with water molecules acting as bridges for hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and acetamide derivatives are closely related to their structure and synthesis. The photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide crystals are determined by their hydrogen bond-associated assemblies . The antioxidant and anti-inflammatory activities of novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides are a result of their molecular structure, which allows for effective radical scavenging and enzyme inhibition .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide, have been the focus of various studies due to their commercial importance and the significant information generated over the years about the biological consequences of exposure. These compounds vary both qualitatively and quantitatively in their biological responses, reflecting the material's biology and its usage or proposed usage. Research has expanded our knowledge of the environmental toxicology of these materials, highlighting the need for updated information on their biological effects (Kennedy, 2001).

Thiophene Analogues and Potential Carcinogenicity

The thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These studies explore whether the substitution of aromatic rings with isosteric or isoelectronic aromatic rings, like thiophene, retains the biological activity of the original molecules. Despite in vitro indications of potential carcinogenicity, the overall chemical and biological behavior of these compounds suggests a complexity in predicting their in vivo effects, warranting further evaluation (Ashby et al., 1978).

Advanced Oxidation Processes in Environmental Sciences

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide and related compounds have been studied within the context of advanced oxidation processes (AOPs), which address water scarcity and the persistence of recalcitrant compounds in the environment. Research has focused on the degradation of acetaminophen by AOPs, generating insights into kinetics, mechanisms, by-products, and biotoxicity, as well as proposing degradation pathways. These findings underscore the environmental relevance of studying acetamide derivatives and their potential impacts on the ecosystem (Qutob et al., 2022).

Chemotherapeutic Implications

The exploration of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide derivatives in chemotherapeutic applications has been highlighted, focusing on their potential in developing novel treatments. While the specific research on N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide in this context is limited, the study of structurally related compounds provides a foundation for understanding the therapeutic potentials of such molecules in treating diseases, including cancer and microbial infections (Leoni et al., 2014).

properties

IUPAC Name

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2S/c1-3(11)8-6-9-4(2-10)5(7)12-6/h2H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMXRINJCZAAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(S1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366480
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide

CAS RN

16443-97-3
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
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